molecular formula C17H12O7 B073636 Aflatoxin G1 CAS No. 1402-68-2

Aflatoxin G1

Cat. No.: B073636
CAS No.: 1402-68-2
M. Wt: 328.27 g/mol
InChI Key: XWIYFDMXXLINPU-UHFFFAOYSA-N
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Description

Aflatoxin G1 is a type of mycotoxin produced by the fungi Aspergillus flavus and Aspergillus parasiticus. These fungi are commonly found in soil and decaying vegetation, and they can contaminate a variety of food commodities, including cereals, oilseeds, spices, and nuts. This compound is known for its potent carcinogenic properties, posing significant health risks to both humans and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aflatoxin G1 involves the cultivation of Aspergillus parasiticus under controlled conditions. The fungi are grown on a suitable substrate, such as maize or peanuts, which provides the necessary nutrients for their growth and toxin production. The cultivation is typically carried out at a temperature of around 28-30°C with high humidity to promote fungal growth and aflatoxin production .

Industrial Production Methods: In industrial settings, the production of this compound is often monitored and controlled to prevent contamination of food products. This involves regular testing of food commodities for the presence of aflatoxins and implementing measures to reduce fungal growth, such as proper storage conditions and the use of fungicides .

Chemical Reactions Analysis

Types of Reactions: Aflatoxin G1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the structure and toxicity of the compound.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involving this compound often occur in the presence of nucleophiles such as ammonia or amines.

Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted aflatoxin derivatives, which generally exhibit lower toxicity compared to the parent compound .

Scientific Research Applications

Aflatoxin G1 has several scientific research applications across various fields:

Mechanism of Action

Aflatoxin G1 exerts its toxic effects primarily through the formation of reactive oxygen species and the generation of DNA adducts. Upon ingestion, this compound is metabolized in the liver to form a reactive epoxide intermediate. This intermediate can bind to DNA, leading to mutations and the initiation of carcinogenesis. The compound also induces oxidative stress, causing cellular damage and apoptosis .

Comparison with Similar Compounds

Aflatoxin G1 is one of several aflatoxins produced by Aspergillus species. Other similar compounds include:

Compared to these similar compounds, this compound is unique in its specific structural features and its distinct fluorescence properties under ultraviolet light, which aid in its detection and differentiation from other aflatoxins .

Properties

IUPAC Name

11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIYFDMXXLINPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; Exhibits green fluorescence; [Merck Index] Yellow solid; [MSDSonline], Solid
Record name Aflatoxin G1
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Record name Aflatoxin G
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ability of aflatoxin B1, aflatoxin B2, & aflatoxin G1 to inhibit RNA polymerase activity & decr RNA content in rat hepatocyte nuclei was qualitatively similar to the carcinogenic & acute & subacute toxic actions of these compounds. Aflatoxin g1 induced a rapid macrosegregation of the fibrillar & granular portions of the hepatocyte nucleolus., In vitro studies with human liver indicate that the major catalyst involved in the bioactivation of the hepato-carcinogen aflatoxin B1 to its genotoxic 2,3-epoxide derivative is cytochrome P-450NF, a previously characterized protein that also catalyzes the oxidation of nifedipine and other dihydropyridines, quinidine, macrolide antibiotics, various steroids, and other compounds. ...Cytochrome p-450NF or a closely related protein also appears to be the major catalyst involved in the activation of aflatoxin G1 and sterigmatocystin, the latter compound being more genotoxic than aflatoxin B1 in these systems. Several drugs and conditions are known to influence the levels and activity of cytochrome p-450NF in human liver, and the activity of the enzyme can be estimated by noninvasive assays. These findings provide a test system for the hypothesis that a specific human disease state (liver cancer) is linked to the level of oxidative metabolism in populations in which aflatoxin ingestion is high., Aflatoxin B1, aflatoxin G1 & aflatoxin G2 inhibited incorporation of (14)carbon labeled orotic acid into the RNA of rat liver slices at toxin concentrations of 100 umole/3 mL. Respective percent inhibitions were approx 90, 40, & 20. Aflatoxin B1, 20 umole/3 mL, aflatoxin G1, 150 umole/3 mL, & aflatoxin G2, 230 umole/3 mL inhibited the incorporation of (14)carbon labeled dl-leucine into proteins of rat liver slices by 32%, 35%, & 38%, respectively., Phagocytosis, intracellular killing of Candida albicans, and superoxide production by rat peritoneal macrophages exposed to aflatoxins B1, B2, G1, G2, B2a, and M1 at several times and concn were analyzed to evaluate the intensity of a depressive effect for each mycotoxin. All aflatoxins used at very low concn had a depressive effect on the functions of macrophages. The biggest impairment of phagocytosis, intracellular killing, and spontaneous superoxide production was observed in macrophages exposed to aflatoxins B1 and M1., Among the toxic aflatoxins, aflatoxins B1 and G1 are the most biologically active, but other derivatives also exhibit carcinogenicity. Aflatoxin B1 requires metabolic activation by the cytochrome p450 dependent mixed-function oxidase to be converted to the reactive 2,3-epoxide, the ultimate carcinogen. The aflatoxins, eg, aflatoxin B1, are genotoxic carcinogens and the reactive metabolites react with DNA. The major adduct formed with DNA in intracellular reactions is formed from the 2-position of aflatoxin B1 and the N-7 position of guanine in DNA.
Record name AFLATOXIN G1
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Color/Form

Crystals ... exhibits green fluorescence

CAS No.

1402-68-2, 1165-39-5
Record name Aflatoxins
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Record name (7aR,cis)3,4,7a,10a-tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione
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Record name AFLATOXIN G1
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aflatoxin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

245 °C, 257 - 259 °C
Record name AFLATOXIN G1
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aflatoxin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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